molecular formula C16H25BN2O2 B6338067 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096338-87-1

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Cat. No. B6338067
CAS RN: 2096338-87-1
M. Wt: 288.2 g/mol
InChI Key: VPMYRZBHLFQWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (6CPP-BAPE) is a novel boronic acid pinacol ester (BAPE) compound that has been developed for use in a variety of different scientific research applications. BAPE compounds are a new class of compounds that have been designed to mimic the structure of natural substrates and are used to study the biochemical and physiological effects of these compounds. 6CPP-BAPE has been found to be a very effective and versatile compound for a variety of research applications.

Scientific Research Applications

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been developed for use in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model substrate for enzyme inhibition studies, and as a tool for studying the effects of small molecule drugs on enzyme activity. It has also been used in the study of protein-protein interactions, as well as in the study of the structure, function, and regulation of proteins.

Mechanism of Action

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond is formed through an electrostatic interaction between the boronic acid group in the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester molecule and the active site of the enzyme. This prevents the enzyme from binding to its substrate and thus inhibits its activity.
Biochemical and Physiological Effects
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes, such as proteases, phosphatases, and kinases. It has also been found to be an effective inhibitor of protein-protein interactions, and has been shown to modulate the expression of a number of genes. In addition, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is its high selectivity and specificity. It is able to selectively inhibit the activity of enzymes and proteins, and can be used to study the biochemical and physiological effects of these compounds. However, one limitation of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in scientific research. These include further investigation of its potential use in drug discovery, as well as its potential use in the study of gene expression and regulation. Additionally, further research into the structure and function of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may lead to the development of new compounds with improved properties. Finally, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a tool for studying the biochemical and physiological effects of small molecule drugs in vivo.

Synthesis Methods

6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized from commercially available 6-(cyclopentylamino)pyridine-3-boronic acid (6CPP) and pinacol ester. The synthesis method involves a two-step process, the first step being the reaction of 6CPP with the pinacol ester to form the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester compound. This reaction is performed in a solvent mixture of DMF and DMSO at a temperature of 70°C for 1 hour. The second step involves the purification of the product by column chromatography.

properties

IUPAC Name

N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMYRZBHLFQWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

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